In Vivo Accumulation: CGGK Exhibits 35-Fold Lower Brain Injury Homing vs. CAQK-Conjugated Nanoparticles
In a mouse model of penetrating brain injury, systemically administered porous silicon nanoparticles (PSiNPs) conjugated with CGGK (CGGK-PSiNPs) showed markedly lower accumulation at the injury site compared to those conjugated with CAQK (CAQK-PSiNPs) [1]. The difference in accumulation was quantified via time-gated luminescence imaging, providing a direct, quantitative measure of targeting efficiency [1]. This data establishes CGGK as a robust negative control, confirming that the observed 35-fold enhancement is attributable to CAQK's specific targeting mechanism rather than non-specific nanoparticle accumulation or peptide charge effects [1].
| Evidence Dimension | Accumulation at site of brain injury |
|---|---|
| Target Compound Data | 35-fold lower accumulation (used as control) |
| Comparator Or Baseline | CAQK-PSiNPs (showed 35-fold higher accumulation than CGGK-PSiNPs) |
| Quantified Difference | 35-fold lower for CGGK-PSiNPs relative to CAQK-PSiNPs |
| Conditions | In vivo, mouse model of penetrating brain injury (PBI), 72 h post-injury, quantification by time-gated luminescence imaging |
Why This Matters
This 35-fold differential provides a definitive, quantifiable benchmark for validating CAQK-mediated targeting in preclinical studies, making CGGK an indispensable reagent for any experiment aiming to demonstrate specific brain injury homing.
- [1] Mann AP, Scodeller P, Hussain S, et al. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries. Nat Commun. 2016;7:11980. Published 2016 Jun 28. doi:10.1038/ncomms11980 View Source
